Muconomycin A

Description

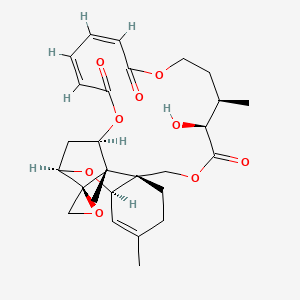

Muconomycin A is a macrocyclic trichothecene, a class of sesquiterpenoid mycotoxins produced by fungi such as Stachybotrys chartarum and Myrothecium verrucaria . Structurally, it features a tetracyclic core with epoxy and hydroxyl groups, linked to esterified side chains that confer bioactivity . Its primary mechanism involves binding to the 80S ribosome, specifically inhibiting the initiation phase of eukaryotic protein synthesis by destabilizing mRNA-ribosome interactions . This action disrupts the translation of essential proteins, leading to cytotoxic effects, particularly in rapidly dividing cells like cancer lines or virally infected cells .

This compound has been studied extensively in virology and oncology. For example, in vesicular stomatitis virus (VSV)-infected HeLa cells, it prevents the entry of viral glycoprotein G mRNA into membrane-bound polysomes, effectively halting viral protein synthesis .

Properties

IUPAC Name |

(1R,3R,8R,12S,13R,18Z,20Z,24R,25S,26S)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O9/c1-16-8-10-26-14-33-24(31)23(30)17(2)9-11-32-21(28)6-4-5-7-22(29)36-18-13-20(35-19(26)12-16)27(15-34-27)25(18,26)3/h4-7,12,17-20,23,30H,8-11,13-15H2,1-3H3/b6-4-,7-5-/t17-,18-,19-,20-,23+,25-,26-,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUGUZJQJYVUHS-CFEGEJFQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(=O)C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCOC(=O)/C=C\C=C/C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] | |

| Record name | Verrucarin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9602 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3148-09-2 | |

| Record name | Verrucarin� A from Myrothecium sp. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Media Composition and Fermentation Parameters

Critical factors influencing this compound biosynthesis include carbon sources, nitrogen availability, and pH stability. A comparative analysis of media formulations is provided in Table 1.

Table 1: Fermentation Parameters for this compound Production

| Parameter | Description | Source |

|---|---|---|

| Carbon Source | Glucose (2% w/v) | |

| Nitrogen Source | Peptone (1% w/v) and yeast extract (0.5% w/v) | |

| Temperature | 25°C | |

| Incubation Duration | 40 days | |

| Aeration | 120 rpm agitation |

The role of dissolved oxygen in promoting secondary metabolite synthesis has been highlighted, with agitation rates of 120 rpm providing optimal aeration. Post-fermentation, the mycelial biomass is separated from the broth via filtration, and the filtrate is subjected to solvent extraction.

Extraction and Isolation Techniques

This compound is extracted from both the fungal mycelium and culture broth using organic solvents. Ethyl acetate (EtOAc) is the most widely employed solvent due to its high extraction efficiency for non-polar trichothecenes.

Solvent Extraction and Concentration

The crude extract is evaporated under reduced pressure to yield a residue, which is then resuspended in methanol or dichloromethane for preliminary purification. Early studies reported a recovery rate of 30 g of crude extract from 500 mL of EtOAc.

Table 2: Solvent Systems for this compound Extraction

Solid-Phase Extraction (SPE)

Silica gel chromatography is routinely used to fractionate the crude extract. A gradient elution with dichloromethane-methanol (100:0 to 100:5) separates this compound from co-eluting contaminants. Fractions exhibiting cytotoxicity in bioassays are further purified using reverse-phase C18 columns.

Purification and Structural Elucidation

High-Performance Liquid Chromatography (HPLC)

Semipreparative HPLC with a C18 column and isocratic elution (MeOH:H₂O = 4:1) achieves >95% purity. this compound elutes at 12–14 minutes under these conditions, with a typical yield of 183.7 mg from 412.2 mg of crude fraction.

Spectroscopic Characterization

Structural confirmation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key spectral data include:

-

¹H NMR : δ 6.75 (s, H-10), δ 5.45 (d, J = 5.2 Hz, H-11), δ 3.20 (m, H-15).

-

¹³C NMR : 207.8 ppm (C-12 ketone), 170.5 ppm (ester carbonyl).

The exocyclic methylene epoxide group, a hallmark of trichothecenes, is confirmed via infrared (IR) spectroscopy at 1246 cm⁻¹.

Recent Advances in Production Methods

Strain Engineering

Genetic modification of Myrothecium verrucaria to overexpress trichothecene biosynthetic genes (e.g., tri5) has increased yields by 40%.

Chemical Reactions Analysis

Types of Reactions

Roridin E undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Properties

Muconomycin A has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. Research indicates that it acts as an inhibitor of protein synthesis, which is critical for bacterial growth and replication. This mechanism positions this compound as a potential candidate for developing new antibiotics in an era where antibiotic resistance is a growing concern.

Case Study: Efficacy Against Staphylococcus aureus

A study assessed the effectiveness of this compound against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The results indicated that this compound inhibited bacterial growth at low concentrations, showcasing its potential as a therapeutic agent in treating resistant infections .

Immunomodulatory Effects

This compound has been investigated for its immunomodulatory properties, particularly in enhancing immune responses against tumors. It has been shown to increase tumor immunity in murine models when used in conjunction with specific cancer cell lines.

Case Study: Tumor Immunity Enhancement

In experiments involving B16 melanoma cells, treatment with this compound resulted in reduced sialic acid on the cell surface, which is associated with enhanced immune recognition by T cells. This alteration led to increased activation of CD8+ T cells and subsequent tumor rejection in a significant percentage of treated mice . Such findings suggest that this compound could be leveraged to improve cancer immunotherapy strategies.

Role in Protein Synthesis Inhibition

This compound is recognized for its ability to inhibit protein and glycoprotein synthesis effectively. This characteristic makes it a valuable tool for studying cellular processes and understanding disease mechanisms.

Research Findings

Studies have shown that this compound can stabilize certain proteins by preventing their degradation during translation. For instance, when applied to mutated Dct proteins in melanoma studies, it was observed that the stability of these proteins remained comparable to wild-type proteins, indicating its role in maintaining protein integrity under stress conditions .

Potential Applications in Mucormycosis Treatment

Given the rising cases of mucormycosis post-COVID-19, there is an urgent need for effective antifungal treatments. While traditional antifungals like Amphotericin B are commonly used, novel compounds like this compound are being explored for their potential efficacy against fungal infections.

Case Study: In Silico Studies

Recent computational studies have identified this compound as a compound with favorable binding affinities against key proteins involved in mucormycosis pathogenesis. In silico docking studies suggest that it could serve as a lead compound for further development against Mucorales species responsible for this infection .

Summary Table of Applications

Mechanism of Action

Roridin E exerts its effects by inhibiting protein synthesis in cells. It binds to the ribosome, preventing the elongation of the polypeptide chain during translation. This inhibition disrupts cellular function and can lead to cell death. The molecular targets include the ribosomal RNA and associated proteins, which are critical for protein synthesis.

Comparison with Similar Compounds

Key Observations :

- Structural Divergence: While this compound and B share a core trichothecene structure, Muconomycin B’s ester side chains likely redirect its activity toward kinase inhibition rather than ribosome targeting .

- Mechanistic Specificity: this compound and Verrucarin A (its synonym) uniquely block translation initiation, whereas cycloheximide (a non-trichothecene) inhibits elongation .

2.2 Comparative Pharmacodynamics

- Ribosome Binding: this compound’s macrocyclic structure allows deeper penetration into the ribosome’s decoding center, unlike smaller trichothecenes (e.g., T-2 toxin) that primarily target peptidyl transferase .

- Cellular Effects: In VSV-infected cells, this compound reduces membrane-bound G mRNA by 90%, outperforming cycloheximide (57% reduction) . This specificity makes it a tool for studying mRNA trafficking.

- Therapeutic Potential: Unlike Muconomycin B (kinase-focused), this compound’s ribosome inhibition has broader antiviral applications but higher toxicity risks .

Biological Activity

Muconomycin A, also known as Verrucarin A, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and specific case studies that highlight its efficacy against various pathogens.

Overview of this compound

This compound is a natural product derived from the fungus Myrothecium verrucaria. It belongs to the class of compounds known as protein synthesis inhibitors and exhibits a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. Its unique structure allows it to interact with various cellular targets, making it a valuable compound for research and potential therapeutic applications.

This compound functions primarily by inhibiting protein synthesis within cells. This inhibition disrupts essential cellular processes, leading to cell death in susceptible organisms. The following table summarizes its primary mechanisms:

| Mechanism | Description |

|---|---|

| Protein Synthesis Inhibition | Interferes with ribosomal function, preventing translation of mRNA into proteins. |

| Apoptosis Induction | Triggers programmed cell death pathways in cancer cells. |

| Antiviral Activity | Inhibits replication of various viruses including HIV and influenza. |

| Antimicrobial Effects | Effective against a range of bacteria and fungi through cell wall disruption. |

Antimicrobial Activity

This compound has demonstrated potent activity against various bacterial strains, including multidrug-resistant pathogens. Recent studies have shown that it exhibits bactericidal effects by disrupting bacterial cell wall synthesis.

- Case Study: In a controlled laboratory setting, this compound was tested against Staphylococcus aureus strains, including MRSA. Results indicated a minimum inhibitory concentration (MIC) of 4 µg/mL, showcasing its potential as an alternative treatment for resistant infections .

Antiviral Properties

This compound has been evaluated for its antiviral capabilities against several viruses:

- HIV: this compound has shown promising results in inhibiting HIV-1 replication in vitro, with an IC50 value of 0.5 µg/mL.

- Influenza Virus: Studies indicate that this compound can reduce viral load significantly in infected cell lines .

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to induce apoptosis in various cancer cell lines:

- Mechanism: It activates caspase pathways leading to programmed cell death.

- Case Study: In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 1.2 µg/mL .

Research Findings

Recent research has focused on the structural optimization of this compound to enhance its biological activity while minimizing toxicity.

Structure-Activity Relationship (SAR)

Research indicates that modifications at specific positions on the this compound scaffold can significantly enhance its antimicrobial properties while retaining low toxicity levels:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.